
2-(Pyridin-1-ium-1-ylmethyl)quinolizin-5-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-1-ium-1-ylmethyl)quinolizin-5-ium iodide is a chemical compound with the molecular formula C15H15IN2 It is known for its unique structure, which includes both pyridinium and quinolizinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-1-ium-1-ylmethyl)quinolizin-5-ium iodide typically involves the reaction of pyridine with quinolizine in the presence of an iodinating agent. The reaction conditions often include a solvent such as ethanol or acetone, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-1-ium-1-ylmethyl)quinolizin-5-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halide salts in an aqueous or organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizinium derivatives, while reduction can produce pyridinium derivatives .
Scientific Research Applications
2-(Pyridin-1-ium-1-ylmethyl)quinolizin-5-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems.
Mechanism of Action
The mechanism by which 2-(Pyridin-1-ium-1-ylmethyl)quinolizin-5-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpyrazin-1-ium iodide: Similar in structure but with different functional groups.
N-Pyridin-2-yl carbamates: Share the pyridinium moiety but differ in the rest of the structure.
Uniqueness
2-(Pyridin-1-ium-1-ylmethyl)quinolizin-5-ium iodide is unique due to its combination of pyridinium and quinolizinium moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14I2N2 |
|---|---|
Molecular Weight |
476.09 g/mol |
IUPAC Name |
2-(pyridin-1-ium-1-ylmethyl)quinolizin-5-ium;diiodide |
InChI |
InChI=1S/C15H14N2.2HI/c1-3-8-16(9-4-1)13-14-7-11-17-10-5-2-6-15(17)12-14;;/h1-12H,13H2;2*1H/q+2;;/p-2 |
InChI Key |
SLGOITWAGXZLPP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC3=CC=CC=[N+]3C=C2.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785291.png)
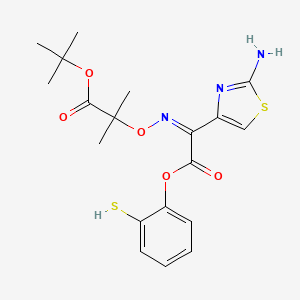
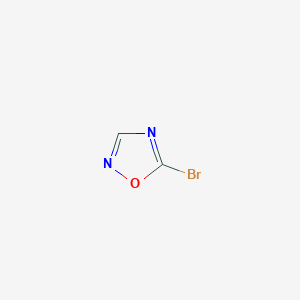
![2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine](/img/structure/B11785314.png)
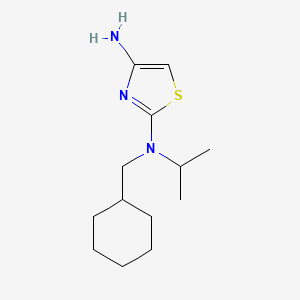




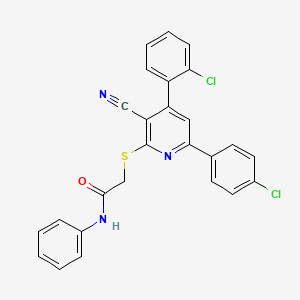
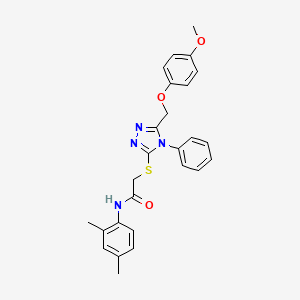
![2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)
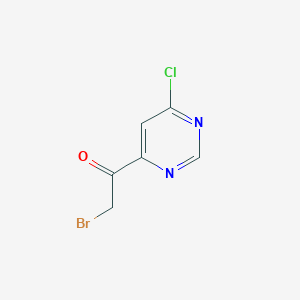
![5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11785362.png)
